Flavoxate

Descripción

Propiedades

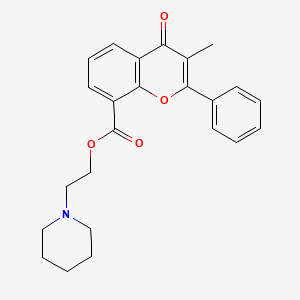

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIUTQOUKAMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023053 | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.54e-02 g/L | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15301-69-6 | |

| Record name | Flavoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232-234 | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Multifaceted Mechanism of Flavoxate on Detrusor Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a flavone derivative, has been a therapeutic option for overactive bladder (OAB) and other urinary disorders for decades. Its clinical efficacy stems from a complex and multifaceted mechanism of action on the detrusor smooth muscle, the primary muscle of the urinary bladder wall. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects, focusing on its direct myotropic actions, modulation of key signaling pathways, and its comparative pharmacology. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of urology.

Core Mechanisms of Action

This compound's primary effect on the detrusor smooth muscle is relaxation, which it achieves through a combination of mechanisms rather than a single mode of action. This distinguishes it from purely anticholinergic agents commonly used for OAB. The principal mechanisms include:

-

Direct Smooth Muscle Relaxation (Myotropic Effect): this compound exerts a direct relaxant effect on the detrusor smooth muscle, independent of neural input.[1][2][3] This intrinsic spasmolytic activity is a cornerstone of its therapeutic action.

-

Calcium Channel Antagonism: A significant component of this compound's direct myotropic effect is its ability to act as a calcium channel antagonist.[1][2][4] Specifically, it inhibits voltage-dependent L-type calcium channels in detrusor myocytes.[2][5] This action reduces the influx of extracellular calcium, a critical step for the initiation and maintenance of smooth muscle contraction.

-

Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase in urinary tract tissues.[1][4] By inhibiting PDE, this compound increases intracellular levels of cAMP. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation. Notably, its PDE inhibitory activity is reported to be greater than that of aminophylline in guinea-pig ureter and urinary bladder tissue.[4]

-

Weak Anticholinergic (Muscarinic Receptor Antagonist) Activity: this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M2 subtypes.[6][7] However, this activity is considered weak compared to traditional anticholinergic drugs like oxybutynin and tolterodine.[3][5][8] While this contributes to its overall effect, it is not the predominant mechanism of action.[2]

-

Local Anesthetic Properties: this compound possesses local anesthetic activity, which may contribute to its efficacy in reducing bladder irritability and the symptoms of dysuria.[1][4][7][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacological activity of this compound on detrusor smooth muscle and its relevant molecular targets.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Muscarinic Receptor Binding (IC50) | 12.2 µM | Rat Brain | Radioligand binding assay | [10] |

| 12 µM | Not specified | Binding studies | [5] | |

| L-type Ca2+ Channel Inhibition (Ki) | 10 µM | Human Detrusor Myocytes | Patch-clamp electrophysiology | [2][5][11] |

| K+-induced Contraction Inhibition (IC50) | 2 µM | Human Urinary Bladder Strips | Tension measurement | [5] |

| Carbachol-induced Contraction Relaxation (IC50) | 35 µM | Rat Detrusor | Tension measurement | [5] |

| Ca2+-induced Contraction Relaxation (IC50) | 83 µM | Rat Detrusor | Tension measurement in K+-depolarized strips | [5] |

Signaling Pathways

The relaxant effect of this compound on detrusor smooth muscle is mediated by distinct signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound's calcium channel antagonist activity.

Caption: this compound's phosphodiesterase inhibition pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on detrusor smooth muscle.

Isolated Organ Bath for Detrusor Muscle Contractility

Objective: To assess the direct effect of this compound on detrusor smooth muscle contractility in response to various contractile agents.

Methodology:

-

Tissue Preparation:

-

Human or animal (e.g., rat, guinea pig) bladders are obtained and placed in cold, oxygenated Krebs-Henseleit solution.

-

The detrusor muscle is carefully dissected from the urothelium and connective tissue.

-

Strips of detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.

-

-

Experimental Setup:

-

Each muscle strip is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The strips are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 g).

-

-

Contraction Induction and Drug Application:

-

Stable, reproducible contractions are induced using contractile agents such as carbachol (a muscarinic agonist) or high potassium chloride (KCl) solution (to induce depolarization-mediated contraction).

-

Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

The relaxant effect of this compound is measured as the percentage reduction of the pre-contracted tension.

-

-

Data Analysis:

-

Concentration-response curves are plotted, and the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on ion channel activity, particularly L-type calcium channels, in isolated detrusor smooth muscle cells.

Methodology:

-

Cell Isolation:

-

Single detrusor myocytes are enzymatically dispersed from fresh bladder tissue using a combination of enzymes such as collagenase and papain.

-

The dispersed cells are stored in a solution that maintains their viability.

-

-

Electrophysiological Recording:

-

A single myocyte is placed in a recording chamber on the stage of an inverted microscope.

-

The whole-cell patch-clamp technique is employed using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.

-

The membrane is then ruptured to allow electrical access to the cell interior.

-

Voltage-dependent inward currents (carried by Ba2+ as a charge carrier to avoid Ca2+-dependent inactivation) are elicited by applying depolarizing voltage steps from a holding potential.

-

-

Drug Application:

-

This compound is applied to the cell via a perfusion system at various concentrations.

-

The effect of this compound on the peak amplitude and kinetics of the inward currents is recorded.

-

-

Data Analysis:

-

The concentration-dependent inhibition of the calcium channel currents is analyzed to determine the inhibitory constant (Ki).

-

The effect of this compound on the voltage-dependence of channel activation and inactivation is also assessed.

-

Caption: Workflow for key experimental protocols.

Conclusion

The mechanism of action of this compound on detrusor smooth muscle is a composite of direct myotropic effects, primarily driven by calcium channel antagonism and phosphodiesterase inhibition, complemented by weak anticholinergic activity and local anesthetic properties. This multifaceted pharmacological profile provides a rationale for its clinical utility in the management of overactive bladder and associated symptoms. For drug development professionals, understanding these distinct yet synergistic mechanisms is crucial for the design of novel therapeutic agents with improved efficacy and tolerability for lower urinary tract disorders. Further research focusing on the subtype selectivity of this compound's PDE inhibition and a more detailed characterization of its interaction with different states of the L-type calcium channel could provide deeper insights and open new avenues for therapeutic innovation.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. Responses of isolated normal human detrusor muscle to various spasmolytic drugs commonly used in the treatment of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavoxate's In Vitro Phosphodiesterase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, is utilized clinically for its smooth muscle relaxant properties, particularly in the management of urinary tract disorders. Its mechanism of action is multifactorial and includes direct myotropic effects, calcium channel antagonism, and notably, the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This technical guide provides an in-depth exploration of the in vitro phosphodiesterase inhibition pathway of this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA). It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound's efficacy in alleviating smooth muscle spasms is, in part, attributed to its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP). This is achieved through the inhibition of phosphodiesterases, the enzymes responsible for the degradation of cyclic nucleotides.[1][2] Understanding the specifics of this inhibitory action is crucial for elucidating its therapeutic effects and for the development of novel PDE inhibitors. This guide focuses on the in vitro characterization of this compound's interaction with the PDE enzyme family.

Quantitative Analysis of PDE Inhibition

While comprehensive data on the specific PDE isoenzyme inhibitory profile of this compound is limited in publicly available literature, several studies have quantified its potency relative to other known PDE inhibitors.

This compound and its main metabolite, 3-methylflavone-8-carboxylic acid (MFCA), have been identified as competitive inhibitors of cAMP phosphodiesterase.[1] In vitro assays have demonstrated that this compound is significantly more potent than theophylline, a non-selective PDE inhibitor.[1] One study reported this compound to be 21 times more potent than theophylline, while MFCA was found to be 5 times more potent.[1]

Another study compared this compound to aminophylline, another non-selective PDE inhibitor, in tissue homogenates of guinea-pig ureter and urinary bladder. In these tissues, this compound's PDE inhibitory activity was approximately three and five times greater than that of aminophylline, respectively.[2]

| Compound | Target | Relative Potency | Tissue/Enzyme Source | Reference |

| This compound | cAMP Phosphodiesterase | 21x more potent than Theophylline | Not Specified | [1] |

| 3-Methylflavone-8-Carboxylic Acid (MFCA) | cAMP Phosphodiesterase | 5x more potent than Theophylline | Not Specified | [1] |

| This compound | cAMP Phosphodiesterase | ~3x more potent than Aminophylline | Guinea-pig ureter homogenate | [2] |

| This compound | cAMP Phosphodiesterase | ~5x more potent than Aminophylline | Guinea-pig urinary bladder homogenate | [2] |

Table 1: Relative Potency of this compound and MFCA as PDE Inhibitors.

Signaling Pathway of this compound-Mediated PDE Inhibition

The primary consequence of PDE inhibition by this compound in vitro is the accumulation of intracellular cAMP. This elevation in cAMP levels activates a cascade of downstream signaling events, predominantly through the activation of Protein Kinase A (PKA), leading to smooth muscle relaxation.

Caption: this compound's PDE inhibition pathway leading to increased cAMP levels.

The activation of PKA initiates several downstream events that collectively contribute to smooth muscle relaxation:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.

-

Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

-

Sequestration of Intracellular Calcium: PKA can enhance the activity of Ca2+-ATPases in the sarcoplasmic reticulum, promoting the uptake and sequestration of intracellular calcium, thereby reducing its availability for contraction.

Caption: Downstream effectors of PKA in smooth muscle relaxation.

Experimental Protocols

The following sections outline representative protocols for the in vitro assessment of this compound's PDE inhibitory activity and its effects on intracellular cAMP levels. These are synthesized from established methodologies in the field.

In Vitro PDE Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoenzyme.

Caption: Experimental workflow for an in vitro PDE inhibition assay.

Materials:

-

Recombinant human PDE enzyme (specific isoenzyme of interest)

-

Cyclic AMP (cAMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

This compound hydrochloride

-

Detection reagents (e.g., fluorescence polarization-based or luminescence-based kits)

-

96- or 384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Reaction: In each well of the microplate, combine the assay buffer, the PDE enzyme, and the desired concentration of this compound or vehicle control.

-

Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution).

-

Detection: Measure the amount of product (AMP) formed or the remaining substrate (cAMP) using a suitable detection method.

-

Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Intracellular cAMP Levels

This protocol outlines a method for quantifying changes in intracellular cAMP levels in a cell-based assay following treatment with this compound.

Materials:

-

Cultured smooth muscle cells (e.g., human bladder smooth muscle cells)

-

Cell culture medium

-

This compound hydrochloride

-

PDE inhibitor (e.g., IBMX, as a positive control)

-

Adenylyl cyclase activator (e.g., forskolin, to stimulate cAMP production)

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

-

Lysis buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed the smooth muscle cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit to release the intracellular contents.

-

cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.

-

Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Compare the cAMP levels in this compound-treated cells to those in control cells to determine the fold-increase in cAMP.

Conclusion

This compound and its active metabolite, MFCA, are competitive inhibitors of cAMP phosphodiesterase, leading to an accumulation of intracellular cAMP and subsequent smooth muscle relaxation. While quantitative data on their inhibitory activity against specific PDE isoenzymes are not extensively detailed, their potency relative to established non-selective PDE inhibitors like theophylline and aminophylline is evident. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the precise molecular mechanisms of this compound and for the development of more selective and potent PDE inhibitors for therapeutic applications. Future research should focus on elucidating the complete PDE isoenzyme inhibitory profile of this compound to better understand its tissue-specific effects and potential off-target activities.

References

Flavoxate as a Calcium Channel Antagonist in Urinary Bladder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, has been utilized in the symptomatic treatment of overactive bladder (OAB) for its spasmolytic properties. While its mechanism of action is multifaceted, a significant component of its therapeutic effect lies in its ability to act as a calcium channel antagonist in the detrusor smooth muscle of the urinary bladder. This technical guide provides an in-depth review of the core molecular mechanisms underpinning this compound's action as a calcium channel blocker, supported by a compilation of quantitative data from key experimental studies. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor smooth muscle. This compound hydrochloride exerts its clinical efficacy through several mechanisms, including phosphodiesterase (PDE) inhibition and a moderate anticholinergic effect.[1][2] However, a primary mechanism for its direct smooth muscle relaxant activity is the antagonism of L-type calcium channels.[3][4] This guide will focus on the evidence supporting this compound's role as a calcium channel antagonist in the urinary bladder.

Molecular Mechanism of Action: Calcium Channel Antagonism

The contraction of detrusor smooth muscle is critically dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. This compound has been shown to directly inhibit these channels, leading to muscle relaxation.

Direct Inhibition of L-type Calcium Channels

Electrophysiological studies have provided direct evidence for this compound's inhibitory action on L-type Ca2+ channels in human detrusor myocytes.[3][5] this compound causes a concentration-dependent, voltage-dependent, and nifedipine-sensitive block of the inward Ba2+ currents (used as a charge carrier through Ca2+ channels) in these cells.[3][6] The presence of the α1C subunit protein (CaV1.2), a key component of human L-type Ca2+ channels, has been confirmed in human detrusor smooth muscle bundles, further supporting this as the target for this compound.[3][5]

State-Dependent Channel Blockade

This compound exhibits a state-dependent blockade of L-type calcium channels, showing a higher affinity for the inactivated state of the channel. This is evidenced by the leftward shift in the steady-state inactivation curve of Ba2+ currents in the presence of this compound.[3][5] This voltage-dependent block suggests that this compound is more effective at inhibiting calcium channels when the cell membrane is depolarized, a condition that promotes channel inactivation.

Quantitative Data on this compound's Calcium Channel Antagonist Activity

The following tables summarize the key quantitative data from studies investigating the effects of this compound on urinary bladder smooth muscle.

Table 1: Inhibitory Potency of this compound on L-type Ca2+ Channels in Human Detrusor Myocytes

| Parameter | Value | Experimental Condition | Reference |

| Ki | 10 µM | Whole-cell patch-clamp, holding potential -90 mV, 22°C | [3] |

| Ki | 5.1 µM | Whole-cell patch-clamp, 30°C | [1] |

| Ki | 4.6 µM | Whole-cell patch-clamp, 37°C | [1] |

| Krest | 56 µM | Estimated dissociation constant for the resting state | [3] |

Table 2: Effect of this compound on K+-Induced Contractions in Human Urinary Bladder Strips

| Parameter | Value | Experimental Condition | Reference |

| IC50 | 2 µM | Tension measurement of K+-induced contractions | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on L-type Ca2+ currents in isolated human detrusor myocytes.

4.1.1. Cell Isolation

-

Obtain human bladder detrusor muscle samples.

-

Mince the tissue into small pieces and incubate in a Ca2+-free physiological salt solution (PSS) containing collagenase and papain at 37°C.

-

Gently triturate the digested tissue to release single smooth muscle cells.

-

Store the isolated myocytes in Ca2+-free PSS at 4°C until use.

4.1.2. Electrophysiological Recording

-

Use a conventional whole-cell patch-clamp setup.

-

Pipette Solution (in mM): 130 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

Bath Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH. (Ba2+ is used as the charge carrier to isolate currents through Ca2+ channels).

-

Establish a whole-cell recording configuration with a gigaohm seal.

-

Hold the membrane potential at -90 mV.

-

Apply depolarizing voltage steps to elicit inward Ba2+ currents.

-

Perfuse the bath with varying concentrations of this compound and record the resulting changes in current amplitude.

-

To investigate voltage-dependence, vary the holding potential (e.g., -60 mV and -90 mV).

-

To determine the effect on steady-state inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse.

4.1.3. Data Analysis

-

Measure the peak amplitude of the inward Ba2+ current.

-

Construct concentration-response curves and fit with the Hill equation to determine the Ki value.

-

Plot the normalized current as a function of the conditioning pulse voltage to generate steady-state inactivation curves and fit with the Boltzmann equation.

Tension Measurement of Bladder Smooth Muscle Strips

This protocol is used to assess the functional effect of this compound on the contractility of urinary bladder tissue.

4.2.1. Tissue Preparation

-

Obtain human or animal urinary bladder tissue.

-

Dissect the bladder and remove the mucosa.

-

Cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 5 mm long).

4.2.2. Contractility Measurement

-

Mount the muscle strips in an organ bath containing Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 glucose) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

-

Induce contractions by adding a high concentration of KCl (e.g., 80 mM) to the bath.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the resulting relaxation of the muscle strip.

4.2.3. Data Analysis

-

Measure the amplitude of the contraction in response to KCl.

-

Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal KCl-induced contraction.

-

Construct a concentration-response curve and fit it to a sigmoidal function to determine the IC50 value.

Signaling Pathways and Experimental Visualizations

Caption: Signaling pathway of this compound-induced detrusor muscle relaxation.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

The evidence strongly supports the role of this compound as a calcium channel antagonist in the urinary bladder. Its direct, voltage-dependent inhibition of L-type calcium channels in detrusor smooth muscle cells provides a key mechanism for its spasmolytic and therapeutic effects in overactive bladder. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapies for lower urinary tract disorders. While this compound also exhibits other mechanisms of action, its activity as a calcium channel blocker is a cornerstone of its clinical utility.

References

- 1. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of terthis compound on stimulated contractions of urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of the suppression of the bladder activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-Term this compound Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on uninhibited detrusor contractions and urinary incontinence in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological and urodynamic profile of Flavoxate hydrochloride

An In-depth Technical Guide on the Pharmacological and Urodynamic Profile of Flavoxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a synthetic flavone derivative with a multifaceted pharmacological profile, primarily utilized for the symptomatic relief of urinary frequency, urgency, and incontinence associated with overactive bladder (OAB) and other urological conditions. This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and urodynamic effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental protocols are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and urological research.

Pharmacological Profile

This compound hydrochloride's therapeutic effects are attributed to a combination of mechanisms, including smooth muscle relaxation, phosphodiesterase (PDE) inhibition, calcium channel modulation, and weak anticholinergic activity.

Mechanism of Action

This compound acts as a direct smooth muscle relaxant, particularly on the detrusor muscle of the urinary bladder.[1][2][3] Its multifaceted mechanism involves:

-

Phosphodiesterase (PDE) Inhibition: this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA), are competitive inhibitors of cyclic AMP phosphodiesterase.[2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation. This compound's PDE inhibitory activity is reported to be approximately three to five times greater than that of aminophylline in guinea-pig ureter and urinary bladder tissue homogenates.[2] Another study found this compound to be 21 times more potent than theophylline as a PDE inhibitor.[4]

-

Calcium Channel Blockade: this compound exhibits moderate calcium antagonistic activity.[2][5][6] It inhibits voltage-dependent L-type Ca2+ channels in human detrusor myocytes, leading to a reduction in calcium influx and subsequent muscle relaxation.[7][8][9] This is considered a key mechanism behind its muscle relaxant properties.[8]

-

Muscarinic Receptor Antagonism: this compound displays weak anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors.[7][10][11] However, its affinity for these receptors is significantly lower than that of traditional anticholinergic agents used for OAB, such as oxybutynin and tolterodine.[7]

-

Local Anesthetic Activity: this compound has been shown to possess local anesthetic properties comparable to lidocaine, which may contribute to its efficacy in reducing bladder irritability and urgency.[2][3]

Pharmacokinetics

This compound hydrochloride is well absorbed from the gastrointestinal tract following oral administration.[10] It undergoes rapid and extensive metabolism to its main active metabolite, 3-methylflavone-8-carboxylic acid (MFCA).[12]

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride

| Parameter | Value | Reference |

| Absorption | Well absorbed from the gastrointestinal tract. | [10] |

| Metabolism | Rapidly and extensively metabolized to 3-methylflavone-8-carboxylic acid (MFCA). | [12] |

| Bioavailability | Almost no free this compound is detected in plasma after oral administration. | [12] |

| Tmax (MFCA) | 30-60 minutes (200 mg dose); ~2 hours (400 mg dose). | [12] |

| Half-life | Approximately 5-6 hours. | [12] |

| Excretion | ~57% of the dose is excreted in the urine within 24 hours, primarily as MFCA.[8][10] About 50% of the dose is excreted as MFCA within 12 hours.[12] Cumulative excretion of metabolites stabilizes at 60% of the dose by the third day of repeated dosing.[12] | [8][10][12] |

| Onset of Action | Approximately 55 minutes. | [3][8] |

| Peak Effect | Approximately 112 minutes. | [3][8] |

Urodynamic Profile

Clinical and preclinical studies have demonstrated the effects of this compound on various urodynamic parameters, leading to the improvement of OAB symptoms.

Effects on Detrusor Muscle and Bladder Capacity

This compound's primary urodynamic effect is the relaxation of the detrusor muscle, which results in an increased bladder capacity and a reduction in uninhibited detrusor contractions.

Table 2: Urodynamic Effects of this compound Hydrochloride

| Urodynamic Parameter | Reported Effect | Reference |

| Uninhibited Detrusor Contractions | Diminished mean pressure by almost 50%; Delayed onset by 80% of bladder capacity. | [13][14] |

| Bladder Capacity | Statistically significant increase (p < 0.01). Average increase of 83 ml in one study, which was greater than that observed with emepronium (39 ml) and propantheline (28 ml). Another study reported an average increase of 19%. | [13][14][15] |

| Bladder Volume at First Urge | Increased by 55.1 ± 58.8 ml (36%). | [14] |

| Resting Bladder Pressure | Significantly decreased in female patients. | [14] |

| Residual Urine Volume | Did not increase; some studies suggest a reduction. | [14][15][16] |

Experimental Protocols

In Vitro Assessment of Detrusor Muscle Contractility

Objective: To evaluate the direct effects of this compound hydrochloride on the contractility of isolated detrusor smooth muscle.

Methodology:

-

Tissue Preparation: Human or animal (e.g., rat, guinea pig) bladder detrusor muscle is dissected into longitudinal strips (approximately 10 mm long and 2-3 mm wide) in cold, oxygenated Krebs-Henseleit solution.

-

Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The strips are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.

-

Induction of Contraction: Stable, reproducible contractions are induced by either:

-

Muscarinic Agonists: Addition of a contractile agent such as carbachol or acetylcholine to the organ bath.

-

Electrical Field Stimulation (EFS): Application of electrical pulses through platinum electrodes placed on either side of the muscle strip.

-

High Potassium Depolarization: Replacement of the normal Krebs solution with a high-potassium solution to induce non-receptor-mediated contraction.

-

-

Drug Application: After stable contractions are achieved, cumulative concentrations of this compound hydrochloride are added to the organ bath to generate a concentration-response curve.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist or EFS. IC50 values are determined from the concentration-response curves.

Whole-Cell Patch-Clamp Analysis of L-type Ca2+ Currents

Objective: To investigate the electrophysiological effects of this compound on L-type calcium channels in single detrusor myocytes.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from fresh human or animal detrusor tissue.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -90 mV). Depolarizing voltage steps are applied to elicit inward Ba2+ currents (used as a charge carrier through Ca2+ channels).

-

Drug Perfusion: A baseline of Ba2+ currents is established, after which this compound hydrochloride at various concentrations is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The amplitude and kinetics of the Ba2+ currents before and after drug application are recorded and analyzed. The inhibitory constant (Ki) is calculated to quantify the potency of this compound's blocking effect on the L-type Ca2+ channels.

Clinical Urodynamic Study (Cystometry)

Objective: To assess the in vivo effects of this compound on bladder function in patients with OAB.

Methodology:

-

Patient Preparation: Patients are instructed to arrive with a comfortably full bladder for an initial uroflowmetry measurement. They are then asked to void to empty their bladder as completely as possible.

-

Catheterization: A dual-lumen catheter is inserted into the bladder through the urethra. One lumen is for bladder filling, and the other is connected to a pressure transducer to measure intravesical pressure (Pves). A second catheter with a pressure transducer is placed in the rectum or vagina to measure abdominal pressure (Pabd).

-

Pressure Transducer Calibration: The pressure transducers are zeroed to atmospheric pressure.

-

Bladder Filling: The bladder is filled with sterile saline or water at a constant rate (e.g., 50-100 mL/min).

-

Data Recording: Throughout the filling phase, the following parameters are continuously recorded:

-

Intravesical pressure (Pves)

-

Abdominal pressure (Pabd)

-

Detrusor pressure (Pdet), which is calculated as Pves - Pabd.

-

Volume infused.

-

-

Patient Sensation Reporting: The patient is asked to report the first sensation of bladder filling, the first desire to void, and a strong desire to void.

-

Observation of Detrusor Overactivity: The presence of involuntary detrusor contractions during the filling phase is noted.

-

Voiding Phase: Once the bladder is full, the patient is asked to void into a uroflowmeter with the catheters in place to measure voiding pressure and flow rate.

-

Post-Void Residual Volume: The volume of urine remaining in the bladder after voiding is measured.

-

Data Analysis: The cystometric data before and after treatment with this compound are compared to evaluate changes in bladder capacity, the presence and amplitude of detrusor overactivity, and other urodynamic parameters.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Mechanism of Action of this compound Hydrochloride on Detrusor Smooth Muscle.

Caption: Workflow of a Clinical Urodynamic (Cystometry) Study.

Conclusion

This compound hydrochloride possesses a unique and complex pharmacological profile that distinguishes it from purely anticholinergic agents for the treatment of overactive bladder. Its primary mechanisms of action, including phosphodiesterase inhibition and calcium channel blockade, contribute to its direct relaxant effect on the detrusor smooth muscle. This leads to demonstrable improvements in urodynamic parameters, such as increased bladder capacity and reduced detrusor overactivity, which correlate with the symptomatic relief experienced by patients. While its anticholinergic effects are weak, its local anesthetic properties may also play a role in its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of urology and pharmacology. Future studies could focus on further elucidating the relative contributions of its different mechanisms of action and exploring its potential in combination therapies.

References

- 1. Short-Term this compound Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound, a potent phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. AU2022392482A1 - Controlled release formulations of this compound and process for preparation thereof - Google Patents [patents.google.com]

- 13. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. europeanreview.org [europeanreview.org]

- 16. [First experience with flavoxat in bladder - conditioned types of incontinence in gynaecology (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Flavoxate's Muscarinic Receptor Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the muscarinic receptor antagonist activity of flavoxate, a medication primarily used to treat urinary frequency and incontinence. The document synthesizes available data on its binding affinity, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction to this compound and Muscarinic Receptors

This compound is a synthetic flavone derivative that exhibits antispasmodic properties on smooth muscle, particularly in the urinary tract.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the parasympathetic nervous system, including the contraction of the bladder's detrusor muscle.[3][4]

There are five subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distributions and signaling pathways. The M2 and M3 subtypes are predominantly found in the urinary bladder, where M3 receptor stimulation directly mediates detrusor muscle contraction, and M2 receptor stimulation indirectly contributes to this effect.[4] By blocking these receptors, this compound reduces the contractile tone of the bladder, thereby alleviating symptoms of overactivity.

Quantitative Analysis of this compound's Muscarinic Receptor Binding

Comprehensive studies detailing the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5) are limited in publicly available literature. However, a key study by Abbiati et al. (1988) provides a general affinity value for muscarinic receptors.

Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound

| Compound | Receptor Target | IC50 (µM) | Reference |

| This compound | Muscarinic Receptors | 12.2 | Abbiati et al., 1988[5] |

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

It is important to note that the main metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), has been shown to lack significant affinity for muscarinic receptors, suggesting that the parent compound is the primary active agent at these receptors.

Experimental Protocols

The following sections describe standard methodologies for determining the muscarinic receptor antagonist activity of a compound like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay is the gold standard for quantifying the affinity of a drug for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A competing, non-labeled compound (in this case, this compound) is introduced at various concentrations to measure its ability to displace the radioligand.

Objective: To determine the inhibitory constant (Ki) or the IC50 value of this compound for muscarinic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the target muscarinic receptor subtype(s).

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Unlabeled this compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through centrifugation.[6] Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[6]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration system. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition. For muscarinic receptor antagonists, these assays typically involve measuring the inhibition of an agonist-induced response in a relevant tissue or cell line.

Objective: To determine the functional potency of this compound in antagonizing muscarinic receptor-mediated cellular responses.

Example: Calcium Mobilization Assay (for M1, M3, M5 Receptors)

Principle: M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).[8] This assay measures the ability of this compound to block an agonist-induced Ca²⁺ influx.

Materials:

-

Cell line expressing the target muscarinic receptor subtype (e.g., CHO-M3 cells).

-

Muscarinic agonist (e.g., carbachol).

-

This compound hydrochloride.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Fluorometric imaging plate reader.

Procedure:

-

Cell Culture and Dye Loading: Culture the cells in a 96-well plate and load them with the calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

Muscarinic Receptor Signaling Pathways

The antagonist activity of this compound is best understood in the context of the signaling pathways initiated by muscarinic receptor activation.

Caption: Simplified signaling pathways of Gq- and Gi-coupled muscarinic receptors.

The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction.[10]

The M2 and M4 receptor subtypes couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This pathway can indirectly influence smooth muscle contraction and also plays a role in presynaptic inhibition of neurotransmitter release.

This compound, by acting as an antagonist at these receptors, prevents the binding of acetylcholine and the subsequent initiation of these signaling cascades, ultimately leading to smooth muscle relaxation.

Conclusion

This compound exerts its therapeutic effect in overactive bladder through the antagonism of muscarinic acetylcholine receptors. While specific binding affinities for the individual M1-M5 receptor subtypes are not well-documented in the public domain, its general muscarinic antagonist properties are established. The methodologies of radioligand binding assays and in vitro functional assays are crucial for characterizing the pharmacological profile of such compounds. A deeper understanding of its interaction with specific muscarinic receptor subtypes could pave the way for the development of more targeted and efficacious therapies for urinary tract disorders.

References

- 1. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C24H26ClNO4 | CID 441345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]

In Vivo Effects of Flavoxate on Bladder Capacity and Pressure: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Flavoxate on bladder capacity and urodynamic pressure parameters. It is designed for researchers, scientists, and professionals involved in the development of drugs for lower urinary tract disorders. This document synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Mechanism of Action

This compound hydrochloride is a smooth muscle relaxant that exerts its therapeutic effects on the urinary bladder through a multi-faceted mechanism. Unlike purely anticholinergic agents, this compound's mode of action involves a combination of direct myotropic effects, moderate calcium channel antagonism, and phosphodiesterase (PDE) inhibition.[1][2] This results in the relaxation of the detrusor muscle, leading to an increase in bladder capacity and a reduction in intravesical pressure.

The primary mechanisms include:

-

Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit cyclic AMP phosphodiesterase in urinary tract tissues.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets that promote smooth muscle relaxation.

-

Calcium Channel Antagonism: this compound acts as a blocker of L-type calcium channels in the detrusor smooth muscle cells.[3][4][5] By inhibiting the influx of extracellular calcium, it reduces the availability of calcium required for the actin-myosin interaction that drives muscle contraction.

-

Local Anesthetic Properties: this compound also exhibits local anesthetic effects, which may contribute to a reduction in bladder irritability and urgency.[1]

Quantitative Data on Urodynamic Parameters

The following tables summarize the quantitative effects of this compound on key urodynamic parameters as reported in various clinical studies.

| Table 1: Effect of this compound on Bladder Capacity | ||||

| Study | Patient Population | This compound Dosage | Parameter Measured | Reported Effect |

| Jonas et al. (1979)[6] | 37 patients with hyperactive detrusor | Intravenous administration | Average Bladder Capacity | 19% increase |

| Fehrmann-Zumpe et al. (1999) | 618 patients with urge incontinence | 600-800 mg/day | Bladder Volume at First Urge Sensation | Increased by 55.1 ± 58.8 ml |

| Milani et al. (1988)[7] | 34 females with urgency post-radiotherapy | 1200 mg/day | Bladder Capacity | Significantly superior to 600 mg/day |

| Baert (1974)[8] | 7 patients | Not specified | Bladder Capacity | Statistically significant increase (p < 0.01) |

| Table 2: Effect of this compound on Bladder Pressure | ||||

| Study | Patient Population | This compound Dosage | Parameter Measured | Reported Effect |

| Jonas et al. (1979)[6][9] | 37 patients with hyperactive detrusor | Intravenous administration | Mean Pressure during Uninhibited Detrusor Contraction | Diminished by almost 50% |

| Milani et al. (1988)[7] | 34 females with urgency post-radiotherapy | 1200 mg/day | Pressure at Capacity | Significantly superior to 600 mg/day |

| Baert (1974)[8] | 7 patients | Not specified | Bladder Pressure | Statistically significant reduction (p < 0.01) |

Experimental Protocols

Preclinical Evaluation: Cystometry in a Rat Model

This protocol outlines a typical methodology for assessing the effects of this compound on bladder function in rats, based on common practices in preclinical urodynamic studies.

Clinical Evaluation: Urodynamic Study in Patients with Overactive Bladder

This protocol describes a standard methodology for conducting urodynamic studies in a clinical setting to evaluate the efficacy of this compound.

Signaling Pathways of this compound in Detrusor Muscle Relaxation

The relaxant effect of this compound on the detrusor smooth muscle is mediated through two primary signaling pathways, as illustrated below.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride for urinary urgency after pelvic radiotherapy: comparison of 600 mg versus 1200 mg daily dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. europeanreview.org [europeanreview.org]

An In-Depth Technical Guide to the Local Anesthetic Properties of Flavoxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a flavone derivative primarily recognized for its utility as a smooth muscle relaxant in the management of urinary tract disorders, also possesses local anesthetic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's local anesthetic effects, aimed at researchers, scientists, and professionals in drug development. While direct quantitative comparisons to establish a detailed potency and efficacy profile are not extensively available in publicly accessible literature, this document synthesizes the existing qualitative evidence. Furthermore, it outlines the standardized experimental protocols that are essential for the in-depth investigation of these properties. The guide details methodologies for in-vivo and in-vitro assays, including the guinea pig intradermal wheal model, the rat sciatic nerve block model, and whole-cell patch-clamp electrophysiology for sodium channel analysis. Additionally, the known signaling pathways of this compound, including its effects on calcium channels and phosphodiesterase, are described and visualized. This document serves as a foundational resource to stimulate and guide further research into the local anesthetic potential of this compound.

Introduction

This compound is a tertiary amine and a flavone derivative that has been in clinical use for its antispasmodic effects on the smooth muscle of the urinary tract.[1] Its mechanism of action is understood to be multifactorial, contributing to its therapeutic efficacy.[2][3][4][5] Beyond its well-documented roles as a calcium channel antagonist and a phosphodiesterase inhibitor, early pharmacological studies have indicated that this compound also exhibits local anesthetic activity.[2][3] Notably, its local anesthetic effect has been qualitatively described as comparable to that of lidocaine, a widely used local anesthetic agent.[2][3] However, a thorough quantitative characterization of its potency, onset, and duration of action as a local anesthetic is not well-documented in the available scientific literature. This guide aims to consolidate the current knowledge and provide a framework for future research in this area.

Known Mechanisms of Action

This compound's pharmacological profile is complex, with activities that extend beyond its local anesthetic effects. Understanding these additional mechanisms is crucial for a complete picture of its potential therapeutic applications and side-effect profile.

-

Local Anesthetic Activity: The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. By preventing the influx of sodium ions, these agents block the initiation and propagation of action potentials, leading to a loss of sensation. While this compound is reported to have local anesthetic properties similar to lidocaine, specific data on its affinity for sodium channel subtypes and its IC50 values are not currently available in the literature.[2]

-

Calcium Channel Antagonism: this compound has been shown to inhibit L-type calcium channels in human detrusor smooth muscle. This action contributes to its muscle relaxant properties by preventing the influx of calcium that is necessary for muscle contraction.[6]

-

Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor.[2][3] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), it promotes smooth muscle relaxation.

Signaling Pathways

The multifaceted mechanism of this compound can be visualized through the following signaling pathways:

References

- 1. Randomized double-blind comparison of duration of anesthesia among three commonly used agents in digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mutagenicity and Genotoxicity Studies of Flavoxate HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate HCl is a synthetic urinary tract spasmolytic agent. This document provides a comprehensive overview of the available mutagenicity and genotoxicity data for this compound HCl. Due to the limited availability of detailed public data for this specific compound, this guide focuses on the established methodologies for the key assays reportedly conducted. Standard experimental protocols for the bacterial reverse mutation assay (Ames test), in vivo micronucleus assay, yeast gene conversion and crossing-over assay, and the DNA repair test in Bacillus subtilis are presented in detail. This guide aims to provide researchers and drug development professionals with a thorough understanding of the toxicological assessment of this compound HCl's genotoxic potential, highlighting both the reported findings and the existing data gaps.

Introduction

This compound HCl, chemically 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride, is a smooth muscle relaxant with selective action on the genitourinary tract. It is indicated for the symptomatic relief of conditions such as dysuria, urgency, and nocturia associated with cystitis, prostatitis, and urethritis. As with all pharmaceutical compounds, a thorough evaluation of its genotoxic potential—the ability to damage DNA or chromosomes—is a critical component of its safety assessment.

A key study by Veronese et al. in 1987 investigated the mutagenic potential of this compound HCl using a battery of in vitro and in vivo tests.[1] The study concluded that under the experimental conditions used, this compound HCl was devoid of mutagenic activity.[1] However, it is important to note a contradiction in publicly available information, as some drug information labels have stated that mutagenicity studies have not been performed. This guide will proceed based on the published scientific literature by Veronese et al. while acknowledging this discrepancy.

This technical guide provides a detailed overview of the standard methodologies for the assays mentioned in the Veronese et al. study to offer a comprehensive understanding of the scope of this compound HCl's genotoxicity assessment.

Reported Genotoxicity Studies on this compound HCl

The primary source of information on the mutagenicity of this compound HCl is a 1987 study by Veronese, M., and Barzaghi, D. published in Arzneimittelforschung.[1] The abstract of this publication reports that this compound HCl was evaluated in the following test systems:

-

Gene Reversion in Salmonella typhimurium (Ames Test)

-

Gene Conversion and Crossing-Over in Saccharomyces cerevisiae 6117

-

Micronucleus Test (in vivo)

-

DNA-Repair Test in Bacillus subtilis

The study concluded that this compound HCl did not exhibit mutagenic potential in any of these assays.[1] Unfortunately, the full text of this study, containing detailed experimental protocols and quantitative data, is not widely available in the public domain. Therefore, the following sections will detail the standard, accepted protocols for these assays to provide a comprehensive understanding of the conducted assessments.

Experimental Protocols for Key Genotoxicity Assays

The following sections describe the standard experimental protocols for the genotoxicity assays reportedly used to evaluate this compound HCl. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay evaluates the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

-

Tester Strains: A minimum of five tester strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. These strains detect different types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This simulates the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

-

Experimental Procedure (Plate Incorporation Method):

-

A small amount of the tester strain culture is mixed with the test substance at various concentrations, and either the S9 mix or a control buffer.

-

Molten top agar is added to this mixture.

-

The entire mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection and Interpretation:

-

The number of revertant colonies on each plate is counted.

-

The background lawn of bacterial growth is examined for signs of cytotoxicity.

-

A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the number of spontaneous revertants observed in the negative control.

-

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents. The formation of micronuclei in developing erythrocytes is an indicator of chromosomal damage.

-

Test System: Typically, mice or rats are used.

-

Administration of Test Substance: this compound HCl would be administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple dosing regimen can be used.

-

Controls: A negative (vehicle) control group and a positive control group (treated with a known clastogen like cyclophosphamide) are included.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final treatment. Peripheral blood can also be used.

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

-

The slides are stained (e.g., with Giemsa and May-Grünwald) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.

-

-

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.

Saccharomyces cerevisiae Gene Conversion and Crossing-Over Assay

Yeast assays are used to detect various genetic events, including gene conversion and mitotic crossing-over. These events can be induced by DNA-damaging agents.

-

Yeast Strain: A diploid strain of Saccharomyces cerevisiae, such as D7, is often used. This strain is typically heteroallelic for one or more genes, meaning it carries two different non-functional alleles of the same gene, leading to a nutritional requirement (e.g., for tryptophan).

-